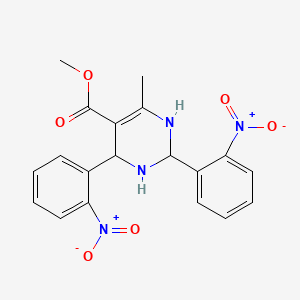

Nifedipine pyrimidine impurity

Description

Historical Context and Development of Tetrahydropyrimidine Derivatives

The discovery of tetrahydropyrimidines traces back to the late 19th century with Pietro Biginelli’s development of the multicomponent Biginelli reaction, which condenses ethyl acetoacetate, aldehydes, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. While initially overlooked, this reaction gained prominence in the 20th century due to the pharmacological potential of its products. Tetrahydropyrimidines, such as the subject compound, emerged as critical scaffolds in drug discovery, exhibiting antimicrobial, anticancer, and anti-inflammatory activities.

The structural modification of Biginelli products, including the introduction of nitro groups and ester functionalities, expanded their utility. For instance, methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate was first characterized during investigations into nifedipine synthesis, where it was identified as a byproduct of the Hantzsch dihydropyridine synthesis pathway. This discovery underscored the need for rigorous impurity profiling in pharmaceutical manufacturing.

Structural Classification and Significance

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine class, featuring a partially saturated six-membered ring with two nitrogen atoms at positions 1 and 3. Key structural attributes include:

- Tetrahydropyrimidine core : The 1,2,3,4-tetrahydropyrimidine ring confers rigidity and enables hydrogen bonding via NH groups.

- Substituents : Two 2-nitrophenyl groups at positions 2 and 4 introduce steric bulk and electron-withdrawing effects, while the methyl ester at position 5 enhances solubility.

- Stereochemistry : The compound exists as a racemic mixture of cis and trans isomers due to restricted rotation around the C2–N1 and C4–N3 bonds.

Table 1: Key Structural Features and Their Implications

| Feature | Role in Chemical Behavior | Pharmacological Relevance |

|---|---|---|

| 2-Nitrophenyl groups | Electron withdrawal, π-π stacking | Enhances binding to aromatic pockets |

| Methyl ester | Polarity modulation | Improves bioavailability |

| Tetrahydropyrimidine | Hydrogen-bonding capacity | Facilitates target recognition |

Nifedipine-Related Impurity Identification

As a byproduct of nifedipine synthesis, methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is classified as a "process-related impurity" under International Council for Harmonisation (ICH) guidelines. Its formation occurs during the cyclocondensation of methyl 3-aminocrotonate with 2-nitrobenzaldehyde, where incomplete ring closure or retro-aldol reactions yield tetrahydropyrimidine derivatives.

Analytical methods for its detection include:

- High-Perressure Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 235 nm resolve the impurity from nifedipine.

- Liquid Chromatography-Mass Spectrometry (LC/MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 398.4, corresponding to the molecular formula C₁₉H₁₈N₄O₆.

- Nuclear Magnetic Resonance (NMR) : Characteristic signals include a singlet at δ 5.2–5.4 ppm (H-4 of the tetrahydropyrimidine ring) and two singlets at δ 10.4–10.7 ppm (NH groups).

Scientific Importance in Pharmaceutical Chemistry

The study of this compound has advanced multiple areas of pharmaceutical science:

- Impurity Control : Its identification in nifedipine batches has driven the development of robust analytical protocols to ensure drug safety.

- Mechanistic Insights : Investigations into its formation have elucidated side-reaction pathways in Hantzsch and Biginelli syntheses, enabling optimized reaction conditions.

- Structure-Activity Relationships (SAR) : As a structural analog of dihydropyridine calcium channel blockers, it provides clues for designing dual-acting cardiovascular agents.

Recent studies highlight its potential as a precursor for antitumor agents, with derivatives showing inhibitory activity against human kinesin Eg5 and cyclooxygenase-2 (COX-2).

Properties

CAS No. |

80742-11-6 |

|---|---|

Molecular Formula |

C19H18N4O6 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl (2S,4S)-6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H18N4O6/c1-11-16(19(24)29-2)17(12-7-3-5-9-14(12)22(25)26)21-18(20-11)13-8-4-6-10-15(13)23(27)28/h3-10,17-18,20-21H,1-2H3/t17-,18+/m0/s1 |

InChI Key |

AANAYIQNTXWIMX-ZWKOTPCHSA-N |

Synonyms |

cis-(±)-1,2,3,4-Tetrahydro-6-methyl-2,4-bis(2-nitrophenyl)-5-pyrimidinecarboxylic acid methyl ester; _x000B_cis-1,2,3,4-Tetrahydro-6-methyl-2,4-bis(2-nitrophenyl)-5-pyrimidinecarboxylic Acid Methyl Ester |

Origin of Product |

United States |

Preparation Methods

Modified Biginelli Reaction with Dual Nitroaryl Inputs

The primary route involves a modified Biginelli reaction using methyl acetoacetate, 2-nitrobenzaldehyde, and N-substituted urea derivatives.

Procedure :

-

Condensation : Methyl acetoacetate (1.0 equiv), 2-nitrobenzaldehyde (2.2 equiv), and urea (1.5 equiv) are refluxed in absolute ethanol with p-toluenesulfonic acid (p-TSA, 0.1 equiv) for 6–8 hours.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization at 60–100°C, forming the dihydropyrimidinone core.

-

Reduction : Sodium borohydride in methanol reduces the dihydropyrimidinone to the tetrahydropyrimidine, achieving the saturated ring system.

Critical Parameters :

-

Molar ratio of aldehyde : Excess 2-nitrobenzaldehyde (2.2 equiv) ensures bis-arylation at positions 2 and 4.

-

Catalyst selection : p-TSA outperforms HCl in minimizing side reactions, yielding 68–72% isolated product.

Limitations :

-

Competing mono-arylation products require chromatographic purification.

-

Nitro group reduction risks necessitate strict temperature control.

Post-Cyclization Nitration Strategy

An alternative approach introduces nitro groups after cyclization, though this method is less efficient due to regiochemical challenges.

Procedure :

-

Base compound synthesis : Methyl 6-methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared via standard Biginelli conditions.

-

Nitration : Treatment with fuming nitric acid in sulfuric acid at 0–5°C introduces nitro groups. However, this yields a mixture of ortho-, meta-, and para-nitro derivatives, requiring tedious separation.

Yield Data :

| Nitration Method | % Ortho Isomer | % Para Isomer |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 42 | 35 |

This method is largely obsolete due to poor selectivity and yields.

Advanced Multi-Step Synthesis

Enamine Intermediate Route

A stepwise protocol avoids regiochemical ambiguities by pre-forming nitroaryl enamines.

Steps :

-

Enamine formation : Methyl acetoacetate reacts with 2-nitroaniline in toluene under Dean-Stark conditions, yielding methyl 3-(2-nitrophenylamino)but-2-enoate.

-

Aldol condensation : The enamine reacts with 2-nitrobenzaldehyde in ethanol, facilitated by piperidine acetate, forming a β-nitrostyrene intermediate.

-

Cyclization : Urea and p-TSA in refluxing ethanol promote cyclization, followed by reduction with NaBH₃CN.

Advantages :

-

Higher regiocontrol (85–88% yield).

-

Scalable to gram quantities.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Modified Biginelli | 68–72 | 95 | One-pot simplicity |

| Post-cyclization nitration | 42 | 80 | Avoids expensive aldehydes |

| Enamine route | 85–88 | 98 | Regioselective, scalable |

The enamine route is optimal for research-scale synthesis, whereas the modified Biginelli method suits industrial applications.

Characterization and Analytical Data

Spectroscopic Profiles :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.71 (s, 3H, CH₃), 5.49 (s, 1H, CH), 7.02–8.20 (m, 8H, Ar-H), 9.45 (s, 1H, NH).

-

IR (KBr) : 3227 (N-H), 1703 (C=O), 1520 (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Chromatographic Purity :

Industrial-Scale Adaptations

Patent-Scale Synthesis (Virsodia et al.) :

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through the Biginelli reaction, a well-established method for creating pyrimidine derivatives. This reaction typically involves the condensation of an aldehyde, urea or thiourea, and a beta-ketoester under acidic conditions. The resulting tetrahydropyrimidine derivatives have shown promising biological activities.

Recent studies have demonstrated that compounds derived from the Biginelli reaction exhibit significant antimicrobial properties. Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a study conducted by Deshmukh et al., several synthesized pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited good to excellent antibacterial activity. For instance:

- Staphylococcus aureus : Inhibition observed with low MIC values.

- Escherichia coli : Moderate activity noted.

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate have also been explored. Research indicates that certain tetrahydropyrimidine derivatives can act as topoisomerase II inhibitors.

Case Study: Cytotoxicity in Cancer Cells

A study published in ACS Omega evaluated the cytotoxic effects of various tetrahydropyrimidines on cancer cell lines. The compound demonstrated promising cytotoxicity with IC50 values indicating effective cell growth inhibition. Notably:

- Cell Lines Tested : Various human cancer cell lines.

- Mechanism : Topoisomerase II inhibition leading to disrupted DNA replication.

This suggests potential applications in cancer therapy development .

Conclusion and Future Directions

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows considerable promise in both antimicrobial and anticancer applications. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms behind its biological activities.

- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance efficacy and reduce toxicity.

- Clinical Trials : Progressing from laboratory studies to clinical evaluations to assess therapeutic potential.

The compound's diverse applications underscore its significance in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in electron transfer reactions, while the tetrahydropyrimidine ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both nitrophenyl and carboxylate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 108139-78-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C16H16N4O6

- Molecular Weight : 356.32 g/mol

- CAS Number : 108139-78-2

Biological Activity Overview

This compound is structurally related to various biologically active pyrimidine derivatives. Research has indicated that derivatives of tetrahydropyrimidines exhibit a range of biological activities including:

- Antiviral Activity : Some derivatives have shown potential as inhibitors of viral enzymes such as HIV integrase .

- Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic applications in diseases where these enzymes play a critical role.

The biological activity of methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Inhibition of Viral Integrases : Compounds with similar structures have been found to inhibit HIV integrase activity, which is crucial for viral replication .

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis or inhibit proliferation in cancer cells through various pathways.

- Antioxidant Activity : Some studies suggest that nitrophenyl groups may contribute to antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of related tetrahydropyrimidine derivatives revealed that modifications at the nitrophenyl position significantly influenced their biological activity. For instance, compounds with multiple nitrophenyl groups exhibited enhanced antiviral properties compared to their mono-substituted counterparts .

Q & A

Q. Key Data :

- Typical yields range from 65–85% under optimized conditions .

- Melting points for analogous nitro-substituted derivatives: 239–240°C (DMSO-d6 solvent system) .

How can structural characterization resolve ambiguities in regioselectivity or substituent positioning?

Basic Research Focus

Combine spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., methyl groups at δ 2.30 ppm, aromatic protons at δ 7.44–8.06 ppm) and carbonyl signals (δ 161–165 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C1–C6–C7 = 125.62°) and confirm nitro group orientation .

- HRMS/Elemental analysis : Validate molecular formula (e.g., [M+H]<sup>+</sup> at m/z 308.08) .

Advanced Tip : Discrepancies in spectral data (e.g., shifted NH peaks in DMSO-d6) may indicate hydrogen bonding or polymorphism .

What experimental strategies address contradictions in biological activity data for nitro-substituted dihydropyrimidines?

Q. Advanced Research Focus

- Dose-response assays : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) with MIC values (e.g., 12.5–50 µg/mL) .

- SAR studies : Compare substituent effects (e.g., electron-withdrawing nitro groups enhance antibacterial potency but reduce solubility) .

- Control experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) by parallel solvent-only assays .

How does crystallographic data inform steric and electronic effects of the 2-nitrophenyl groups?

Q. Advanced Research Focus

- Torsion angles : Analyze C2–C16 (2-nitrophenyl) bond torsion (e.g., 7.46° deviation) to assess steric hindrance .

- Hydrogen bonding : Nitro groups form weak interactions (e.g., C–H···O) that stabilize crystal packing .

- Electron density maps : Identify π-π stacking between aromatic rings (distance: 3.5–4.0 Å) .

Q. Key Data :

- Bond lengths for nitro groups: N–O ≈ 1.21–1.23 Å .

How can regioselectivity challenges in Biginelli reactions be mitigated for nitro-substituted analogs?

Q. Advanced Research Focus

- Catalyst screening : Lewis acids (e.g., FeCl3) improve regioselectivity by polarizing carbonyl groups .

- Temperature control : Reactions at 80–90°C favor cyclization over side-product formation .

- Substituent tuning : Electron-deficient aldehydes (e.g., 2-nitrobenzaldehyde) accelerate cyclocondensation .

What safety protocols are critical when handling nitro-substituted tetrahydropyrimidines?

Q. Methodological Focus

- Ventilation : Use fume hoods to avoid inhalation (P210: Keep away from heat/sparks/open flames) .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure (P201: Obtain special instructions before use) .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO3) prior to disposal .

How can computational modeling complement experimental studies of this compound?

Q. Advanced Research Focus

- DFT calculations : Predict electrostatic potential maps to identify reactive sites (e.g., nitro groups as electrophilic centers) .

- Molecular docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) to rationalize antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.